molecular formula C10H11KN2O3S2 B12669429 Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate CAS No. 94231-61-5

Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate

Cat. No.: B12669429
CAS No.: 94231-61-5
M. Wt: 310.4 g/mol
InChI Key: UYHSNMZVVUTYKU-UHFFFAOYSA-M
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Description

Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate is a chemical compound with the molecular formula C10H11KN2O3S2 and a molecular weight of 310.43424 g/mol . This compound is known for its unique structure, which includes a benzimidazole ring, a thioether linkage, and a sulphonate group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate typically involves the reaction of 2-mercaptobenzimidazole with 3-chloropropanesulphonic acid in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced benzimidazole derivatives, and substituted benzimidazole compounds. These products have diverse applications in various fields of research.

Scientific Research Applications

Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, modulating their activity. The thioether and sulphonate groups contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate is unique due to its combination of a benzimidazole ring, thioether linkage, and sulphonate group. This unique structure imparts distinctive chemical properties and reactivity, making it valuable in various research applications.

Properties

CAS No.

94231-61-5

Molecular Formula

C10H11KN2O3S2

Molecular Weight

310.4 g/mol

IUPAC Name

potassium;3-(1H-benzimidazol-2-ylsulfanyl)propane-1-sulfonate

InChI

InChI=1S/C10H12N2O3S2.K/c13-17(14,15)7-3-6-16-10-11-8-4-1-2-5-9(8)12-10;/h1-2,4-5H,3,6-7H2,(H,11,12)(H,13,14,15);/q;+1/p-1

InChI Key

UYHSNMZVVUTYKU-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCCCS(=O)(=O)[O-].[K+]

Origin of Product

United States

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